Although the specific synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide is not described in the provided literature, similar compounds containing the [, , ]triazolo[4,3-b]pyridazine core have been synthesized. [, , , , ] Common synthetic strategies involve:
Building the triazole ring: This can be achieved through reactions of hydrazines with appropriately substituted pyridazines, followed by cyclization. [, ]
Attaching the pyrrolidine and nicotinamide moieties: These steps likely involve amide coupling reactions using standard peptide coupling reagents. [, ]
Mechanism of Action
Kinases: Compounds containing triazolopyridazine scaffolds have shown inhibitory activity against kinases like c-Met, which plays a role in cancer development. []
G protein-coupled receptors (GPCRs): The presence of the pyrrolidine and nicotinamide moieties suggests potential interactions with GPCRs, a large and diverse family of proteins involved in various physiological processes. []
Applications
Medicinal chemistry: Based on the biological activities observed for structurally similar compounds, it could be investigated as a potential lead compound for developing new drugs targeting kinases, GPCRs, or other relevant protein targets. [, ]
Related Compounds
Relevance: Both SGX523 and N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide share the core [, , ]triazolo[4,3-b]pyridazine scaffold. The presence of different substituents on this core structure contributes to the unique biological activity profiles of each compound.
Compound Description: M11 is a metabolite of SGX523 generated through metabolism by aldehyde oxidase (AO). This metabolite exhibits significantly lower solubility compared to SGX523 and is believed to contribute to the observed renal toxicity in clinical studies.
Relevance: Although M11 is a metabolite of SGX523 and not directly structurally related to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide, it highlights the potential metabolic transformations that can occur within the [, , ]triazolo[4,3-b]pyridazine scaffold and their potential impact on biological activity and toxicity.
Relevance: Both Compound 1 and N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide share the [, , ]triazolo[4,3-b]pyridazine core. This highlights the versatility of this chemical scaffold in developing potent inhibitors of therapeutically relevant targets like c-Met.
Compound Description: Compound 2 was developed as an alternative to Compound 1 to reduce bioactivation and potential toxicity. While it showed reduced bioactivation compared to Compound 1, it still exhibited glutathione conjugation and covalent binding in vitro and in vivo.
Relevance: Compound 2, with its structural modifications to minimize bioactivation while retaining the [, , ]triazolo[4,3-b]pyridazine core, emphasizes the importance of structural optimization in drug development to balance potency and safety. Its comparison with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide could offer insights into designing safer and more effective therapeutic agents.
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives
Compound Description: A series of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity. These compounds exhibited good to moderate antimicrobial activity against various microorganisms.
Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core structure with N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)nicotinamide. This structural similarity suggests that modifications to the substituents on this core scaffold can lead to diverse pharmacological activities, including antimicrobial effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.